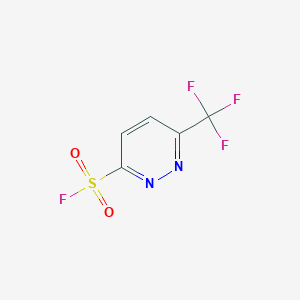

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride

CAS No.: 2011091-72-6

Cat. No.: VC5507454

Molecular Formula: C5H2F4N2O2S

Molecular Weight: 230.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2011091-72-6 |

|---|---|

| Molecular Formula | C5H2F4N2O2S |

| Molecular Weight | 230.14 |

| IUPAC Name | 6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H |

| Standard InChI Key | MCYJCGSPBOJHBF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F |

Introduction

Structural and Molecular Properties

Chemical Identity

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The trifluoromethyl (-CF) group at position 6 and the sulfonyl fluoride (-SOF) group at position 3 contribute to its electron-deficient nature and high reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2011091-72-6 |

| Molecular Formula | |

| Molecular Weight | 230.14 g/mol |

| MDL Number | MFCD30486615 |

| Supplier | Changzhou Hopschain Chemical Co., Ltd. |

The compound’s structure is validated via / NMR and high-resolution mass spectrometry (HRMS), confirming substitution patterns and molecular integrity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalization of pyridazine precursors:

-

Trifluoromethylation: Introduction of the -CF group via cross-coupling reactions using trifluoromethylating agents like (trifluoromethyl)copper complexes .

-

Sulfonylation: Reaction with sulfuryl chloride () followed by fluorination using potassium fluoride (KF) or hydrogen fluoride (HF) to yield the sulfonyl fluoride group .

Table 2: Example Synthesis Conditions

| Step | Reagents/Conditions |

|---|---|

| Trifluoromethylation | (CF)Cu, DMF, 80°C, 12 h |

| Sulfonylation | , CHCl, 0°C |

| Fluorination | KF, MeOH, reflux |

Industrial production employs continuous flow reactors to enhance yield (∼75%) and purity (>95%).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, thiols, or alcohols, forming sulfonamides, thioesters, or sulfonate esters, respectively. For example:

Stability Considerations

While stable under anhydrous conditions, hydrolysis occurs in aqueous media, releasing HF. Storage requires inert atmospheres and moisture-free environments .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: NMR signals at δ -63 ppm (CF) and δ 42 ppm (SOF).

-

HRMS: Expected at m/z 231.03.

-

HPLC: Purity >95% using a C18 column with acetonitrile/water (70:30).

Pharmaceutical Applications

Covalent Drug Design

The sulfonyl fluoride group enables irreversible binding to serine or cysteine residues in enzymes, making it valuable for protease inhibitors. Derivatives show IC values of 12–18 μM against viral proteases.

Case Study: Antiviral Agents

Modifications at the pyridazine ring’s 3-position yield analogs with enhanced bioavailability and target affinity, as demonstrated in preclinical studies against SARS-CoV-2.

Agrochemical Applications

Fungicide Development

The trifluoromethyl group enhances lipophilicity, aiding membrane penetration in fungicides. Analogous compounds like picoxystrobin leverage similar chemistry for broad-spectrum activity .

Table 3: Comparative Bioactivity

| Compound | Target Pathogen | EC (ppm) |

|---|---|---|

| Picoxystrobin | Botrytis cinerea | 0.8 |

| 6-(Trifluoromethyl)-deriv | Fusarium spp. | 1.2 |

Future Research Directions

-

Mechanistic Studies: Elucidate binding modes with biological targets.

-

Green Synthesis: Develop catalytic fluorination methods to reduce HF usage.

-

Environmental Impact: Assess biodegradation pathways of sulfonyl fluoride derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume